Aluminium p-toluenesulphonate

Solubility Organic Synthesis Catalyst Selection

Substituting catalysts in esterification or condensation workflows often fails due to mismatched solubility, acidity, or cost. Aluminium p-toluenesulphonate is a water-insoluble, organic-soluble Lewis acid that bridges this gap. Key advantages: - Higher catalytic activity than p-toluenesulfonic acid in C4-C5 alkyl acetate production, enabling increased reactor throughput. - Functions as a cost-effective, less-corrosive alternative to metal triflates (e.g., Al(OTf)3) in Friedel-Crafts acylations. - Recoverable and reusable, reducing effective catalyst cost per batch for pharmaceutical intermediate synthesis. - ~95% purity; supplied as a solid for non-aqueous homogeneous catalysis.

Molecular Formula C7H8AlO3S
Molecular Weight 199.19 g/mol
CAS No. 14472-28-7
Cat. No. B080634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium p-toluenesulphonate
CAS14472-28-7
Molecular FormulaC7H8AlO3S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.[Al]
InChIInChI=1S/C7H8O3S.Al/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);
InChIKeyZQYJFGBEAGORHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminium p-Toluenesulphonate Catalyst Overview


Aluminium p-toluenesulphonate (CAS 14472-28-7) is an organometallic Lewis acid salt comprising an aluminium(III) cation coordinated with p-toluenesulfonate (tosylate) anions. It is characterized as a water-insoluble solid with high solubility in organic solvents, enabling homogeneous catalysis in non-aqueous media . As a member of the metallic tosylate class, it functions as a potent Lewis acid catalyst for a range of organic transformations including esterification, transesterification, and condensation reactions [1]. The compound is recognized as an efficient, affordable, and industrially viable alternative to stronger protic acids (e.g., p-toluenesulfonic acid) and more expensive metal triflate catalysts (e.g., aluminium triflate) in large-scale esterification processes [1].

Workflow Homogeneous catalysis in non-aqueous organic media
Reaction scope Esterification, transesterification, condensation, Friedel-Crafts acylation
Selection context Industrial alternative to protic acid and metal triflate catalysts

Aluminium p-Toluenesulphonate Substitution Limitations


Generic substitution of catalysts within esterification or condensation workflows is scientifically unsound due to fundamental differences in solubility, Lewis acidity, and process economics. Aluminium p-toluenesulphonate provides a distinct combination of strong Lewis acidity, organic-phase solubility, and low cost that is not simultaneously available from common in-class alternatives. Free p-toluenesulfonic acid (TsOH) exhibits lower catalytic activity in certain esterification systems [1] and can be corrosive [2], while aluminium triflate (Al(OTf)3) is prohibitively expensive for many industrial applications [2]. Aluminium chloride (AlCl3), another classic Lewis acid, is highly moisture-sensitive and often requires stoichiometric or super-stoichiometric loadings due to product complexation [2]. Consequently, directly swapping Aluminium p-toluenesulphonate for these analogues without re-optimizing reaction parameters, catalyst loading, or purification steps may lead to reduced yields, increased costs, or more complex downstream processing.

Target Catalyst
Potential Substitute
Mismatch Consideration
Aluminium p-Toluenesulphonate
p-Toluenesulfonic acid (TsOH)
Water-soluble; may show lower activity in non-aqueous esterification systems
Aluminium p-Toluenesulphonate
Aluminium triflate Al(OTf)3
Significantly higher cost may limit industrial-scale economic viability
Aluminium p-Toluenesulphonate
Aluminium chloride (AlCl3)
Moisture-sensitive; may require stoichiometric loading due to product complexation

Aluminium p-Toluenesulphonate Performance Evidence


Organic-Phase Solubility vs. p-Toluenesulfonic Acid and AlCl3

Aluminium p-toluenesulphonate is reported to be insoluble in water and easily soluble in organic solvents . This solubility profile is a critical differentiator from free p-toluenesulfonic acid (TsOH), which is highly water-soluble and often used as a monohydrate [1], and from aluminium chloride (AlCl3), which is moisture-sensitive and may not provide homogeneous solutions in anhydrous organic media without special handling [2]. The compound's solubility enables homogeneous catalysis in non-aqueous systems, simplifying catalyst removal and product isolation compared to heterogeneous or aqueous-phase alternatives.

Solubility Profile
Cross-study comparable
Organic-soluble, water-insoluble
Supports homogeneous non-aqueous catalysis workflow
Phase affinity differentiates from water-soluble TsOH; moisture-sensitive AlCl3 requires special handling
Solubility Organic Synthesis Catalyst Selection

Esterification Activity vs. p-Toluenesulfonic Acid

In a systematic kinetic and technological study of acetic acid esterification with C4-C5 alcohols, Aluminium p-toluenesulfonate exhibited higher catalytic activity compared to the corresponding free p-toluenesulfonic acid, which is an established industrial catalyst for this process [1]. The investigation demonstrated that the aluminium salt form enhances reaction rate, leading to increased specific productivity of the reactor unit. This finding supports the compound's proposed use as an efficient and affordable catalyst for alkyl acetate production.

Esterification Rate
Class-level inference
Higher activity than TsOH in C4-C5 alkyl acetate esterification
Supports reactor productivity improvement review
Quantitative rate enhancement data to verify from full thesis
Esterification Catalysis Kinetics

Catalyst Recyclability in Mannich Synthesis

In the one-pot, three-component Mannich synthesis of β-amino ketone derivatives, Aluminium p-toluenesulfonate was found to be recoverable via simple phase separation and reusable for multiple reaction cycles without distinct decrease in catalytic activity [1]. While exact yield retention percentages across cycles are not provided in the abstract, the reported sustained activity supports the compound's practical utility in multi-cycle synthetic applications, offering a potential advantage over non-recoverable homogeneous catalysts that require neutralization and disposal.

Catalyst Recovery
Supporting evidence
Reusable multiple cycles without distinct activity decrease
Supports multi-cycle synthetic application feasibility
Cycle-specific yield retention data to verify; Mannich reaction context
Recyclability Mannich Reaction Green Chemistry

Cost Advantage Over Metal Triflates in Acylation

Metal tosylates, including Aluminium p-toluenesulphonate, are positioned as inexpensive and easily available catalyst alternatives for Friedel-Crafts acylation processes [1]. The motivation for developing these catalysts stems from the fact that while metal triflates (e.g., Al(OTf)3, Bi(OTf)3) exhibit high catalytic activity in aryl acylation, they are relatively expensive [1]. Additionally, strong protic acids like triflic acid (HOTf) are corrosive [1]. This economic and handling advantage makes metal tosylates an attractive option for large-scale or cost-sensitive acylation reactions where the premium performance of triflate catalysts is not mandatory.

Cost Position
Class-level inference
Inexpensive and less corrosive vs metal triflates and strong protic acids
Supports cost-sensitive scale-up procurement decisions
Process economics review recommended per target reaction
Friedel-Crafts Acylation Process Economics Lewis Acid

Electrolyte Component for Aluminium Batteries

Patents disclose the use of aluminium p-toluenesulphonate as a component in non-aqueous electrolytes for aluminium secondary batteries [1]. The compound is described as an aluminium salt that can be dissolved in an organic solvent to form the electrolyte [1]. While specific performance metrics (e.g., ionic conductivity, cycle life) are not provided in the accessible patent abstract, the inclusion of this specific salt in battery electrolyte formulations indicates its potential suitability for this application compared to other aluminium salts that may suffer from poor solubility or electrochemical instability.

Battery Electrolyte
Supporting evidence
Disclosed as non-aqueous electrolyte component in patent literature
May support aluminium battery formulation screening
Performance metrics not reported; ionic conductivity data to verify
Electrolyte Battery Aluminium Salt

Pilot-Scale Validation for Butyl Acetate

Aluminium p-toluenesulphonate has been validated at pilot-industrial scale for the production of butyl acetate, with an experimental batch produced at the 'Barva' Fine Organic Synthesis Plant in Ukraine [1]. The catalyst demonstrated the ability to increase specific productivity of the reactor unit and was shown to be regenerable from the reaction mixture [1]. This industrial-scale validation provides tangible evidence of the compound's practical utility and robustness beyond laboratory-scale experiments, a critical consideration for procurement and process development.

Scale-Up Validation
Supporting evidence
Pilot-industrial butyl acetate production demonstrated; catalyst regenerable
Supports industrial adoption feasibility assessment
Single facility demonstration; site-transfer context may require review
Process Validation Scale-Up Ester Production

Aluminium p-Toluenesulphonate Applications


High-Volume Alkyl Acetate Esterification

In the industrial production of butyl acetate and related C4-C5 alkyl acetates, Aluminium p-toluenesulphonate offers a compelling alternative to conventional p-toluenesulfonic acid catalysts. As demonstrated by pilot-scale validation, the aluminium salt provides higher catalytic activity, enabling increased reactor productivity [1]. The catalyst's regenerability from the reaction mixture and its ability to function in organic media simplify process integration and reduce catalyst consumption costs, making it particularly suitable for continuous or semi-continuous esterification processes.

Cost-Effective Friedel-Crafts Acylation

For Friedel-Crafts acylation reactions where the premium performance of metal triflate catalysts is not strictly required, Aluminium p-toluenesulphonate serves as a cost-effective and less corrosive alternative [2]. Its classification as an inexpensive and easily available metal tosylate makes it well-suited for large-scale production of acylated aromatic intermediates used in pharmaceuticals, agrochemicals, and fragrances, where minimizing catalyst cost and mitigating corrosion risks are primary procurement drivers.

Recyclable Catalyst for Fine Chemical Synthesis

In laboratory and pilot-scale synthesis of complex molecules such as β-amino ketone derivatives, Aluminium p-toluenesulphonate enables efficient, room-temperature catalysis with the added benefit of simple catalyst recovery and reuse [3]. This recyclability reduces waste and lowers the effective catalyst cost per batch, making it an attractive choice for process chemists developing green and sustainable synthetic routes for pharmaceutical intermediates and specialty fine chemicals.

Non-Aqueous Electrolytes for Aluminium Batteries

Researchers developing next-generation aluminium rechargeable batteries may consider Aluminium p-toluenesulphonate as a candidate electrolyte salt based on its disclosure in patent literature for non-aqueous electrolytes [4]. Its organic solubility and aluminium cation content position it as a potential component in electrolyte formulations, where its performance can be benchmarked against other aluminium salts for ionic conductivity, electrochemical stability, and cost-effectiveness.

Application
Selection Property
Validation Focus
Alkyl acetate esterification
Organic-phase solubility and Lewis acidity
Pilot-scale productivity and catalyst regenerability review
Friedel-Crafts acylation
Cost profile vs metal triflate catalysts
Yield and selectivity under target process conditions
Fine chemical synthesis
Catalyst recoverability and reuse
Cycle-life consistency and purification endpoint review
Aluminium battery electrolyte
Organic solvent solubility and Al cation availability
Ionic conductivity and electrochemical stability benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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